N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13467333
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN2O2 |
|---|---|
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylacetamide |
| Standard InChI | InChI=1S/C10H17ClN2O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | KVKLUFWSOXIHIO-VIFPVBQESA-N |
| Isomeric SMILES | CCN([C@H]1CCN(C1)C(=O)CCl)C(=O)C |
| SMILES | CCN(C1CCN(C1)C(=O)CCl)C(=O)C |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)CCl)C(=O)C |
Introduction
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a synthetic organic compound derived from L-proline through a series of chemical reactions involving chloroacetyl chloride. This compound is of interest in pharmaceutical research due to its role as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial for managing glucose metabolism by prolonging the action of incretin hormones like glucagon-like peptide 1 (GLP-1).
Synthesis and Mechanism of Action
The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves several chemical reactions starting from L-proline. The chloroacetyl group is introduced using chloroacetyl chloride, which is a common reagent for adding acyl groups to amines.
The mechanism of action primarily involves its role as an intermediate in synthesizing DPP-IV inhibitors. By inhibiting DPP-IV, this compound helps prolong the action of GLP-1, leading to increased insulin secretion and improved glucose tolerance.
Applications and Research Findings
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has significant applications in pharmaceutical research, particularly in the development of drugs for managing diabetes and related metabolic disorders. Its ability to act as a precursor for DPP-IV inhibitors makes it a valuable compound in drug discovery processes.
Research Implications
-
Pharmaceutical Development: The compound's role in synthesizing DPP-IV inhibitors highlights its potential in developing treatments for diabetes.
-
Biochemical Interactions: The chloroacetyl group allows for covalent bonding with proteins, which can modulate enzyme activity, making it useful for studying protein-ligand interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume